molecular formula C23H28FN3O4 B6122105 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B6122105
M. Wt: 429.5 g/mol
InChI Key: VLMCYYNUKMWMCC-UHFFFAOYSA-N
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Description

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c1-30-20-8-5-17(13-21(20)31-2)15-27-12-11-26-23(29)19(27)14-22(28)25-10-9-16-3-6-18(24)7-4-16/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMCYYNUKMWMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions to form a piperazine-2,3-dione intermediate.

    Introduction of the 3,4-Dimethoxyphenyl Group: The intermediate is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3,4-dimethoxyphenyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetamide derivative.

    Introduction of the 4-Fluorophenyl Group: Finally, the compound is reacted with 4-fluorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the 4-fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring, leading to the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
  • 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-bromophenyl)ethyl]acetamide

Comparison

  • Uniqueness : The presence of the 4-fluorophenyl group in 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide distinguishes it from similar compounds with different halogen substitutions. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, such as its ability to cross cell membranes or its metabolic stability.

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